Cas no 201614-00-8 (methyl 7-chloro-6-methoxy-benzothiophene-2-carboxylate)

methyl 7-chloro-6-methoxy-benzothiophene-2-carboxylate structure
201614-00-8 structure
Product Name:methyl 7-chloro-6-methoxy-benzothiophene-2-carboxylate
CAS No:201614-00-8
MF:C11H9ClO3S
MW:256.705361127853
CID:1392148
PubChem ID:85765044
Update Time:2025-04-20

methyl 7-chloro-6-methoxy-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 7-chloro-6-methoxy-benzothiophene-2-carboxylate
    • methyl 7-chloro-6-methoxy-1-benzothiophene-2-carboxylate
    • Methyl-7-chlor-6-methoxy-1-benzothiophen-2-carboxylat
    • LogP
    • methyl 7-chloro-6-methoxy-1-benzothiophene-2-carboxylate; Methyl-7-chlor-6-methoxy-1-benzothiophen-2-carboxylat; LogP
    • SCHEMBL17842695
    • DB-417667
    • 201614-00-8
    • methyl 7-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
    • Inchi: 1S/C11H9ClO3S/c1-14-7-4-3-6-5-8(11(13)15-2)16-10(6)9(7)12/h3-5H,1-2H3
    • InChI Key: GGRVDSWBKQHCNR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2C=C(C(=O)OC)SC=21)OC

Computed Properties

  • Exact Mass: 255.99617
  • Monoisotopic Mass: 255.9960930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 35.53
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